molecular formula C13H17NO4S B2639739 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one CAS No. 147169-22-0

3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one

Cat. No.: B2639739
CAS No.: 147169-22-0
M. Wt: 283.34
InChI Key: QXTUFIULGGXUHB-UHFFFAOYSA-N
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Description

“3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one” is a chemical compound with a CAS number of 147169-22-0 . It is available for purchase for pharmaceutical testing .

Scientific Research Applications

Electrophoretic and Biocompatible Polymers

N-Methyl bis[(nonafluorobutane)sulfonyl]imide, related to sulfonyl compounds, served as an initiator for the polymerization of 2-oxazolines, leading to electrophoretic poly(2-oxazoline)s with pendent sulfone. These polymers, when hybridized with bioactive glass, showed potential for biocompatible coatings, possibly indicating the utility of sulfonyl-containing compounds like "3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one" in developing biocompatible materials T. Hayashi, A. Takasu, 2015.

Antimicrobial and Free Radical Scavenging Activities

Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, showcasing the versatility of sulfonyl groups in synthesizing compounds with significant biological activities, were developed using a one-pot procedure. These compounds demonstrated potent antibacterial and free radical scavenging activities, highlighting the potential of sulfonyl-containing compounds in therapeutic applications Rakesh Sreerama et al., 2020.

Electrochemical Synthesis and Characterization

Electrochemical oxidation of zinc anode in the presence of [(4-methylphenyl)sulfonyl]-1H-amido-2-phenyl-2-oxazoline ligands produced zinc(II) complexes, indicating the relevance of sulfonyl-containing oxazolines in metal coordination chemistry. This study suggests potential applications in catalysis and material science J. Castro et al., 2002.

Synthons for Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, easily obtained via copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates for synthesizing diverse heterocycles. This underlines the utility of sulfonyl groups in the facile construction of complex molecular architectures, pertinent to both synthetic and medicinal chemistry M. Zibinsky, V. Fokin, 2013.

Solid-Phase Synthesis of Heterocycles

Polymer-supported sulfonyl chloride facilitated the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing an innovative approach to heterocyclic compound synthesis. This technique could streamline the production of compounds with potential pharmacological activities P. Holte, L. Thijs, B. Zwanenburg, 1998.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpropyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-12(14-8-9-18-13(14)15)19(16,17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUFIULGGXUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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